1-Chloroisoquinoline-4-carboxylic acid
Overview
Description
1-Chloroisoquinoline-4-carboxylic acid is a chemical compound with the formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . It has been used in a homocoupling reaction to yield bis-isoquinoline, each enantiomer of which might be very useful as a chiral ligand for asymmetric synthesis .
Synthesis Analysis
A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Molecular Structure Analysis
The molecular formula of 1-Chloroisoquinoline-4-carboxylic acid is C10H6ClNO2 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
1-Chloroisoquinoline-4-carboxylic acid has been used in a homocoupling reaction to yield bis-isoquinoline . Each enantiomer of the resulting bis-isoquinoline might be very useful as a chiral ligand for asymmetric synthesis .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . They exhibit strong hydrogen bonding between molecules, therefore, they have high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Application 1: Development of Alkaline Phosphatase Inhibitors
- Summary of the Application: Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . This research is part of the ongoing efforts in drug discovery where organic chemists are tasked with the development of small molecules with biological potential .
- Methods of Application: The structural build-up of the synthesized compounds was based on spectro-analytical data . The compounds were then tested for their inhibitory effects on different types of human alkaline phosphatases .
- Results or Outcomes: Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) . Among them, compound 3j was identified as a potent inhibitor of h-TNAP with an IC 50 value of 22 ± 1 nM, whereas, compound 3e emerged as a lead candidate against h-IAP and h-PLAP with IC 50 values of 34 ± 10 and 82 ± 10 nM, respectively . Compound 3a was a potent inhibitor of human germ cell alkaline phosphatase (h-GCAP) with an IC 50 value of 150 ± 70 nM .
Application 2: Nanotechnology and Polymers
- Summary of the Application: Carboxylic acids, including quinoline-4-carboxylic acid derivatives, are used in various areas such as organic synthesis, nanotechnology, and polymers . They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .
- Methods of Application: The application of carboxylic acids in these areas involves various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results or Outcomes: The use of carboxylic acids in these areas has led to the development of new materials and technologies . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
Application 3: Construction of Chemical Stable COFs
- Summary of the Application: Quinoline-4-carboxylic acid derivatives are used in the construction of covalent organic frameworks (COFs) . These COFs have a contractive pore size, more hydrophilic structure, and better chemical stability .
- Methods of Application: The construction of these COFs involves the use of quinoline-4-carboxylic acid derivatives as linkages .
- Results or Outcomes: The resulting COFs are supposed to have better chemical stability and more hydrophilic structure than conventional imine COFs .
Application 4: Synthesis of Heterocyclic Compounds
- Summary of the Application: Quinoline derivatives, including quinoline-4-carboxylic acid, are used in the synthesis of heterocyclic compounds . These compounds have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
- Methods of Application: The synthesis of these compounds involves various organic reactions . The synthesized compounds are then evaluated for their biological activities .
- Results or Outcomes: The synthesized compounds have shown potential as therapeutic agents due to their diverse biological activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloroisoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPWFBQHRVYUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695162 | |
Record name | 1-Chloroisoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-4-carboxylic acid | |
CAS RN |
1260794-26-0 | |
Record name | 1-Chloroisoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroisoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.